N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide” is a chemical compound with the molecular formula C19H23NO4. It is a derivative of 2H-chromene, a class of heterocyclic compounds that have been widely studied due to their versatile biological profiles .
Synthesis Analysis
The synthesis of 2H-chromene derivatives, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . One method involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid and an appropriate compound in acetonitrile .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 2H-chromene core, which is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .Chemical Reactions Analysis
The chemical reactions involving 2H-chromene derivatives are diverse and can lead to a variety of analogs exhibiting unusual activities . The direct assessment of activities with the parent 2H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Scientific Research Applications
Organic Synthesis and Catalysis
One-pot Multicomponent Synthesis : Boominathan et al. (2011) described an efficient one-pot, atom economical three-component reaction yielding medicinally promising ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives through a tandem Michael addition–cyclization reaction. This process emphasizes the utility of chromene derivatives in medicinal chemistry synthesis under solvent-free conditions, showcasing the potential of chromene compounds in drug development (Boominathan, M., Nagaraj, M., Muthusubramanian, S., & Krishnakumar, R.V., 2011).
Crystal Structure Analysis : The study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives by Reis et al. (2013) presents detailed crystallographic analysis, contributing to the understanding of molecular conformations and intermolecular interactions critical in the design of pharmaceutical agents. This work lays the foundation for structural optimization in drug design, highlighting the relevance of chromene derivatives in the development of therapeutic agents (Reis, J., Gaspar, A., Borges, F., Gomes, L., & Low, J.N., 2013).
Advanced Material Science
Catalysis for Selective Hydrogenation : Wang et al. (2011) reported on a catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride, which showed high activity and selectivity for the hydrogenation of phenol to cyclohexanone in aqueous media. This research demonstrates the potential of chromene-related compounds in the development of catalysts for industrial applications, particularly in the synthesis of important industrial intermediates (Wang, Y., Yao, J., Li, H., Su, D., & Antonietti, M., 2011).
Drug Discovery and Development
Synthesis of Innovative Derivatives : Ramaganesh et al. (2010) explored the synthesis and biological evaluation of innovative coumarin derivatives containing the thiazolidin-4-one ring. These efforts in synthesizing and testing new molecular frameworks underscore the importance of chromene derivatives as versatile scaffolds in medicinal chemistry, opening avenues for the discovery of new therapeutic agents (Ramaganesh, C.K., Bodke, Y., & Venkatesh, K., 2010).
Future Directions
The future directions in the study of 2H-chromene derivatives, including “N-cyclohexyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide”, involve the development of potent leads of 2H-chromene analogs for their promising biological activities . This includes the design and development of new synthetic strategies and mechanisms, as well as the investigation of various biological profiles and SARs .
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-6-methoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-3-20(14-7-5-4-6-8-14)18(21)16-12-13-11-15(23-2)9-10-17(13)24-19(16)22/h9-12,14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNFVIRVSJJBAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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